1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol

Description

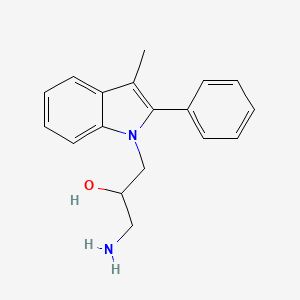

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is an indole-derived amino alcohol with the molecular formula C₁₈H₂₀N₂O and a molecular weight of 280.37 g/mol (CAS: 942872-83-5) . Its structure features a 3-methyl-2-phenyl-substituted indole core linked to a propan-2-ol chain with an amino group at position 1 (Figure 1).

Properties

IUPAC Name |

1-amino-3-(3-methyl-2-phenylindol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-16-9-5-6-10-17(16)20(12-15(21)11-19)18(13)14-7-3-2-4-8-14/h2-10,15,21H,11-12,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSQDSQNXULEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution Reactions: Introducing the methyl and phenyl groups at specific positions on the indole ring.

Amination: Adding the amino group to the propanol side chain through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Synthetic Routes

- Formation of the Indole Core : Utilizes phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Substitution Reactions : Introduces methyl and phenyl groups at specific positions on the indole ring.

- Amination : Incorporates the amino group into the propanol side chain via reductive amination or other methods.

These synthetic approaches aim to optimize yields and purity for potential industrial applications.

Medicinal Chemistry

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol exhibits significant potential in medicinal chemistry due to its unique structural features. Some key areas of application include:

Anticancer Activity

Research indicates that indole derivatives can interact with various molecular targets, such as enzymes and receptors involved in cancer pathways. The compound may exert its effects through:

- Enzyme Inhibition : Targeting specific enzymes that facilitate tumor growth.

- Receptor Modulation : Altering receptor activity linked to cancer cell proliferation.

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have shown that indole derivatives can influence neurotransmitter systems, which may lead to:

- Antidepressant Effects : Modulating serotonin receptors.

- Anxiolytic Properties : Reducing anxiety through GABAergic pathways.

Numerous studies have explored the biological activities of this compound. Some findings include:

These studies underscore the compound's versatility and potential as a therapeutic agent.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting that the compound may serve as a lead candidate for developing new anticancer drugs.

Case Study 2: Neuropharmacological Applications

In another study focused on neuropharmacology, researchers investigated the compound's effects on anxiety-like behavior in rodents. The results indicated that administration of the compound led to a marked reduction in anxiety behaviors, supporting its potential use as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

Binding to Receptors: Modulating receptor activity.

Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Moieties

1-(1H-Indol-3-yloxy)propan-2-ol

- Structure : Indole-3-oxy-propan-2-ol without methyl or phenyl substituents.

- Key Differences : Lacks the 3-methyl and 2-phenyl groups on the indole ring, reducing steric bulk and altering electronic properties.

- Research Findings : Reported synthesis challenges due to inconsistencies in NMR data, highlighting the importance of structural validation for indole derivatives .

1-Amino-3-(indeno[1,2-b]indol-5(10H)-yl)propan-2-ol

Amino Alcohol Derivatives with Aromatic Substituents

1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol

- Structure: Phenoxy-propanol with a meta-aminophenylamino group.

- Key Differences: Replaces the indole ring with a phenoxy group, altering solubility and hydrogen-bonding capacity.

1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate

- Structure: Phenoxy-propanol with 2,6-dimethyl substitution and a hydrochloride salt.

- Key Differences : The dimethyl groups enhance lipophilicity, while the salt form improves aqueous solubility.

- Research Findings : Used in pharmaceutical intermediates; the hydrochloride hydrate form aids crystallinity for formulation .

Amino Alcohols with Varied Nitrogen Substituents

1-Amino-3-[(1,1-dimethylethyl)(phenylmethyl)amino]propan-2-ol

- Structure: Tertiary amine (benzyl-tert-butyl) substituted amino alcohol.

- Research Findings: No explicit activity reported, but tertiary amines are common in CNS-targeting drugs due to blood-brain barrier permeability .

1-Amino-3-(dimethylamino)propan-2-ol

Fluorinated and Halogenated Analogues

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride

Comparative Data Table

Biological Activity

Overview

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, an indole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group on a propanol side chain, contributing to its potential therapeutic effects.

- Molecular Formula: CHNO

- Molecular Weight: 280.37 g/mol

- CAS Number: 942872-83-5

The biological activity of this compound can be attributed to its interactions with various molecular targets, including:

- Receptor Modulation: It may bind to specific receptors, altering their activity.

- Enzyme Inhibition: The compound has the potential to inhibit enzymes involved in critical biochemical pathways.

- DNA Interaction: It can intercalate into DNA, potentially affecting gene expression and cellular processes.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Neuroprotective Effects

Recent studies have highlighted the compound's neuroprotective properties. For instance, it has been shown to reduce oxidative stress in neuronal cell lines, which is crucial for preventing neurodegenerative diseases. Compounds similar to this indole derivative have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease pathology .

2. Antioxidant Activity

The antioxidant capacity of this compound is notable, as it has been evaluated using methods such as DPPH and FRAP assays. These assays measure the ability to scavenge free radicals and reduce oxidative stress markers, which are critical in various diseases .

3. Antimicrobial Properties

While specific data for this compound's antimicrobial activity is limited, indole derivatives generally exhibit antibacterial effects against a range of pathogens. This suggests potential applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol | Lacks methyl group at the 3-position | Lower neuroprotective activity |

| 1-Amino-3-(3-methyl-indol-1-yl)-propan-2-ol | Lacks phenyl group at the 2-position | Reduced receptor modulation |

| 1-Amino-3-(3-methyl-2-phenyland-indol -1 -yl)-butan -2 -ol | Longer side chain | Increased lipophilicity |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives with similar structures. For example, a study reported that compounds with indole scaffolds exhibited promising results in AChE inhibition assays, suggesting that modifications to the indole core can significantly enhance biological activity .

Another relevant study highlighted that certain derivatives showed low neurotoxicity while maintaining effective inhibition of cholinesterase enzymes, indicating their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with indole derivatives. For example, alkylation of 3-methyl-2-phenylindole with epichlorohydrin, followed by amination. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control : Moderate temperatures (40–60°C) prevent side reactions during amination.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates .

Yields >70% are achievable with rigorous purification via column chromatography.

Q. What standard characterization techniques are recommended for verifying the structural integrity of this compound?

- Methodological Answer : A combination of analytical methods ensures structural validation:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., indole C-1 linkage, amino-propanol chain).

- LC-MS/MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns and electrospray ionization .

- FTIR : Validates functional groups (e.g., N-H stretch at ~3350 cm, hydroxyl at ~3200 cm) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Adrenergic receptor binding : Radioligand displacement assays (e.g., H-dihydroalprenolol for β-adrenoceptors) due to the amino-propanol pharmacophore .

- Antiproliferative screens : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination .

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what are the implications for biological activity?

- Methodological Answer : Chiral resolution methods include:

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer .

Biological implications: Enantiomers often show divergent receptor binding affinities (e.g., β-blockers like propranolol), necessitating stereospecific activity profiling .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on the indole ring?

- Methodological Answer : Systematic SAR approaches involve:

- Substituent variation : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at indole C-5/C-6 positions.

- Bioisosteric replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity.

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., β-adrenoceptors) .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values across studies)?

- Methodological Answer : Conduct meta-analysis with the following steps:

- Purity verification : Re-analyze compound batches via HPLC and elemental analysis.

- Assay standardization : Compare protocols (e.g., cell passage number, serum concentration) to identify variables.

- Orthogonal assays : Validate results using alternative methods (e.g., SPR vs. fluorescence polarization for binding studies) .

Q. What advanced computational methods are suitable for predicting the metabolic stability of this compound?

- Methodological Answer : Combine in silico tools:

- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-dealkylation).

- Metabolite identification : Employ Mass Frontier to simulate fragmentation patterns from LC-MS data.

- MD simulations : Analyze solvent accessibility of functional groups using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.